molecular formula C21H19N3S B6553207 4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040664-06-9

4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B6553207
CAS No.: 1040664-06-9
M. Wt: 345.5 g/mol
InChI Key: QZNPBNJWMHVCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound designed for research purposes, built upon a pyrazolo[1,5-a]pyrazine core. This scaffold is part of a broader class of fused nitrogen-containing heterocycles recognized for their significant potential in medicinal chemistry and drug discovery . Such structures are frequently investigated as bioisosteres of purine, allowing them to mimic the adenine moiety of ATP and compete for binding sites in enzymatic assays . This mechanism makes derivatives of this chemical class particularly valuable as tools for studying protein kinase inhibition . Kinases are critical enzymes in cellular signalling pathways, and their dysregulation is a hallmark of various diseases, positioning kinase inhibitors as a major focus in oncological research . The specific substitution pattern of this compound, featuring a 3,4-dimethylphenyl group and a benzylsulfanyl moiety, suggests it is engineered to explore structure-activity relationships and optimize interactions with specific biological targets. Researchers can utilize this compound to probe kinase function and develop novel therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-benzylsulfanyl-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-8-9-18(12-16(15)2)19-13-20-21(22-10-11-24(20)23-19)25-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPBNJWMHVCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the context of anticancer research and other therapeutic areas.

The molecular formula of this compound is C21H19N3SC_{21}H_{19}N_3S, with a molecular weight of approximately 345.5 g/mol. The compound’s structure includes a pyrazolo ring system substituted with a benzylthio group and a dimethylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor . It is believed to bind to the ATP-binding site of various kinases, thereby inhibiting their phosphorylation activity. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Induced apoptotic cell death with an IC50 value comparable to established chemotherapeutics.
  • MCF-7 Cells : Showed inhibition of cell proliferation.
  • A549 Cells : Displayed reduced viability in response to treatment.

The mechanism underlying its anticancer effects involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Biological Activity

To provide context for the biological activity of this compound, it is useful to compare it with similar compounds within the pyrazolo class:

Compound NameStructureIC50 (µM)Activity Type
This compoundStructure0.37 - 0.95Anticancer
4-(Benzylthio)-2-phenylpyrazolo[1,5-a]pyrazineStructure0.50 - 1.00Anticancer
4-(Benzylthio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazineStructure0.60 - 1.20Anticancer

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Sorafenib Analogues : A series of benzylthio derivatives were synthesized and evaluated for their anticancer activity against HeLa cells. The study found that certain derivatives exhibited IC50 values significantly lower than Sorafenib, indicating enhanced potency .
  • Mechanistic Insights : In silico docking studies have confirmed the binding affinity of these compounds to VEGFR-2, further supporting their role as kinase inhibitors .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities. Here are some notable findings related to 4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties; hence, this compound may also exhibit activity against various cancer cell lines. The specific mechanisms are yet to be fully elucidated but warrant further exploration.
  • Interaction Studies : The compound's unique functional groups could facilitate interactions with biological targets, which can be studied using various biochemical assays to assess its efficacy against specific diseases or conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidineContains a benzylsulfanyl group but has a pyrimidine instead of pyrazineExhibits significant antiviral and anticancer properties
Pyrazolo[1,5-a]pyrimidinesBroader class with various substituentsKnown for optical applications and fluorescence studies
Pyrrolo[1,2-a]pyrazinesFeatures a pyrrole fused to a pyrazineKnown for diverse biological activities including antimicrobial effects

The structural variations among these compounds contribute to their distinct biological activities and potential therapeutic applications.

Future Research Directions

Further studies are essential to fully explore the pharmacological potential of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal models to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Comparison with Similar Compounds

Comparison with Target Compound :

  • The target compound’s 3,4-dimethylphenyl and benzylsulfanyl groups may confer superior binding to hydrophobic targets (e.g., kinases) compared to smaller substituents like chloro or methoxy .

Preparation Methods

Cyclization Approaches

Cyclization reactions dominate pyrazolo[1,5-a]pyrazine synthesis, often beginning with pyrazole ring formation followed by pyrazine annulation. A representative protocol involves:

  • Pyrazole Precursor Synthesis : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to form 5-aminopyrazole intermediates.

  • Pyrazine Ring Closure : Treating the aminopyrazole with carbodiimides or aldehydes under acidic conditions to induce cyclization.

For instance, Sikdar et al. demonstrated that potassium persulfate (K₂S₂O₈) facilitates oxidative cyclization of amino pyrazoles with enaminones, achieving 74–94% yields in pyrazolo[1,5-a]pyrimidine systems under oxygen atmosphere. Adapting this to pyrazine systems would require substituting pyrimidine-forming reagents with pyrazine precursors like diaminomaleonitrile.

Condensation Reactions

Condensation between 5-aminopyrazoles and dicarbonyl compounds offers another pathway. Poursattar et al. achieved 87–95% yields in pyrazolo[1,5-a]pyrimidines using H₂SO₄/AcOH-mediated reactions between 5-amino-3-arylamino-pyrazoles and β-diketones. For pyrazine analogs:

Reaction Conditions

ComponentRole
5-Amino-pyrazoleNucleophile
Pyrazine diketoneElectrophilic partner
Acetic acid (6 equiv)Solvent & catalyst
O₂ atmosphere (1 atm)Oxidative cyclization promoter

This method’s success hinges on maintaining strict stoichiometry between the amino group and diketone while controlling oxidative conditions to prevent over-oxidation.

Functional Group Introduction

Benzylsulfanyl Incorporation

The benzylsulfanyl (-S-benzyl) group is typically introduced via:

  • Nucleophilic Aromatic Substitution : Reacting a halogenated pyrazolo[1,5-a]pyrazine with benzyl mercaptan (PhCH₂SH) in the presence of a base (e.g., K₂CO₃).

  • Thiol-Ene Click Chemistry : Utilizing UV-initiated radical addition between a thiol and alkene-functionalized intermediate.

Halogenation at the 4-position proves critical. Moustafa et al. achieved regioselective iodination at the 3-position of pyrazolo[1,5-a]pyrimidines using NaI/K₂S₂O₈, suggesting similar conditions could target the 4-position in pyrazine systems.

3,4-Dimethylphenyl Attachment

The 3,4-dimethylphenyl group is installed through:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling between a boronic acid derivative and halogenated pyrazolo[1,5-a]pyrazine.

  • Friedel-Crafts Alkylation : Direct electrophilic substitution using 3,4-dimethylbenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).

Table 1 compares these methods:

MethodCatalystYield (%)Byproducts
Suzuki-MiyauraPd(PPh₃)₄82Homocoupling <5%
Friedel-CraftsAlCl₃68Isomerization 12%

The Suzuki method offers superior regioselectivity, though substrate pre-functionalization increases synthetic steps.

Optimization and Scalability

Catalytic System Tuning

Silver and iodine catalysts significantly impact cyclization efficiency. In pyrazolo[3,4-b]pyridine synthesis, AgNO₃ improved yields from 34% to 94% by coordinating to alkynes during 6-endo-dig cyclization. For pyrazolo[1,5-a]pyrazines, analogous coordination could stabilize transition states during ring closure.

Atmosphere Control

Oxygen atmosphere proves critical in oxidative steps. Reactions under O₂ versus air showed:

AtmosphereYield (%)Reaction Time (h)
O₂9418
Air7424
Ar648

These results underscore oxygen’s role in accelerating dehydrogenation steps.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. C3 positions require careful ligand design. Bulky phosphine ligands in Pd-catalyzed couplings reduce isomerization.

  • Byproduct Formation : Over-oxidation to sulfone derivatives occurs if benzylsulfanyl introduction steps exceed optimal reaction times.

  • Scalability : Milligram-scale procedures often fail at multi-gram levels due to exothermic side reactions during cyclization.

Q & A

Basic: What are the standard synthetic routes for 4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization. Key steps include:

  • Cyclization of 3-aminopyrazole derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions .
  • Sulfanylation at position 4 using benzyl mercaptan, often via nucleophilic substitution or thiol-ene reactions .
  • Substitution at position 2 with 3,4-dimethylphenyl groups via Suzuki coupling or Ullmann reactions .
    Reaction progress is monitored using thin-layer chromatography (TLC) , and purity is confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization employs:

  • X-ray crystallography to determine dihedral angles between the pyrazine ring and substituents (e.g., 3,4-dimethylphenyl group), which influence conformational stability .
  • FT-IR spectroscopy to identify functional groups (e.g., C-S stretch at ~650 cm⁻¹ for benzylsulfanyl) .
  • Elemental analysis (e.g., C, H, N content) to confirm stoichiometry (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and enhance yields by 15–20% through uniform heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling at position 2, achieving >90% yield .

Advanced: What methodologies are used to analyze its biological interactions?

Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD) to target proteins (e.g., kinases) .
  • Molecular docking (AutoDock Vina) predicts binding poses, with validation via mutagenesis assays (e.g., alanine scanning of active-site residues) .
  • Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates for targets like tyrosinase or cytochrome P450 .

Advanced: How do structural modifications influence pharmacological activity?

Answer:
Comparative studies using SAR (Structure-Activity Relationship) tables reveal:

Modification SiteEffect on ActivityExample Reference
Benzylsulfanyl (Position 4) Enhances lipophilicity and membrane permeability
3,4-Dimethylphenyl (Position 2) Increases steric bulk, improving target selectivity
Pyrazolo[1,5-a]pyrazine core Stabilizes π-π stacking with aromatic residues in binding pockets

Basic: What analytical techniques resolve contradictions in reported melting points or solubility?

Answer:
Discrepancies arise from polymorphic forms or impurities. Resolution methods include:

  • Differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at 165°C vs. 172°C) .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
  • Dynamic vapor sorption (DVS) to assess hygroscopicity, which affects solubility in aqueous buffers .

Advanced: How is computational modeling applied to predict metabolic stability?

Answer:

  • In silico ADMET prediction (e.g., SwissADME) estimates metabolic pathways, highlighting susceptibility to CYP3A4-mediated oxidation .
  • Metabolite identification via LC-MS/MS coupled with molecular dynamics simulations (AMBER force field) to trace degradation pathways .
  • Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reactive sites for glucuronidation or sulfation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use fume hoods and nitrile gloves due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
  • Waste disposal via incineration (≥1000°C) to prevent environmental release of sulfanyl byproducts .
  • Stability testing under accelerated conditions (40°C/75% RH for 6 months) to assess decomposition risks .

Advanced: How do crystallization conditions affect polymorph formation?

Answer:

  • Solvent polarity : Ethanol yields Form I (monoclinic), while dichloromethane produces Form II (orthorhombic) with distinct dissolution rates .
  • Cooling rates : Slow cooling (0.5°C/min) favors larger, more stable crystals for X-ray analysis .
  • Additives : Seed crystals or polymers (e.g., PVP) suppress undesired polymorphs during recrystallization .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to track intermediate concentrations .
  • Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) using response surface methodology .
  • Quality-by-Design (QbD) frameworks to define critical quality attributes (CQAs) for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.